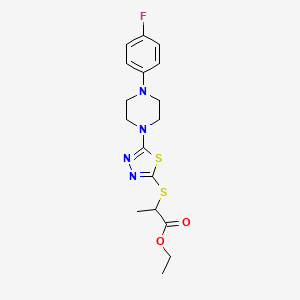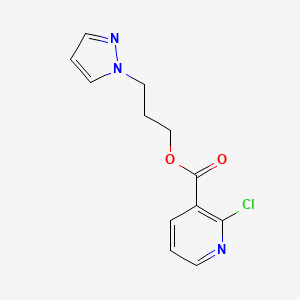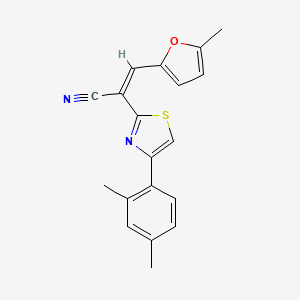
5-Ethyl-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid is an organic compound with the molecular formula C8H12N2O3 It is a pyrazole derivative, characterized by the presence of an ethyl group, a hydroxyethyl group, and a carboxylic acid group attached to the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Addition of the Hydroxyethyl Group: The hydroxyethyl group can be added through nucleophilic substitution reactions using ethylene oxide or similar reagents.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the pyrazole derivative with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反応の分析
Types of Reactions
5-Ethyl-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethyl and hydroxyethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base for nucleophilic substitution; electrophiles such as acyl chlorides for electrophilic substitution.
Major Products Formed
Oxidation: Formation of 5-Ethyl-1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid.
Reduction: Formation of 5-Ethyl-1-(2-hydroxyethyl)-1H-pyrazole-3-methanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the substituents used.
科学的研究の応用
5-Ethyl-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased hydrophilicity or improved mechanical strength.
Biological Studies: It can be used as a probe to study enzyme activity and metabolic pathways involving pyrazole derivatives.
Industrial Applications: It can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 5-Ethyl-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The hydroxyethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, while the pyrazole ring can participate in π-π stacking interactions.
類似化合物との比較
Similar Compounds
5-Ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4-position.
5-Ethyl-1-(2-hydroxyethyl)-1H-pyrazole-3-methanol: Similar structure but with a hydroxymethyl group instead of a carboxylic acid group.
5-Ethyl-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.
Uniqueness
5-Ethyl-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid is unique due to the specific combination of functional groups attached to the pyrazole ring. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in medicinal chemistry, materials science, and industrial chemistry.
特性
IUPAC Name |
5-ethyl-1-(2-hydroxyethyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-2-6-5-7(8(12)13)9-10(6)3-4-11/h5,11H,2-4H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHLADHNNJXREH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CCO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-(1,3-benzodioxol-5-yl)-2-[(2-fluorobenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2913355.png)
![3-fluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-4-methoxybenzamide](/img/structure/B2913357.png)

![2-(methylsulfanyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2913361.png)


![1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea](/img/structure/B2913365.png)
![N-(3-chloro-4-methylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2913366.png)
![N-cyclopentyl-N-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2913367.png)
